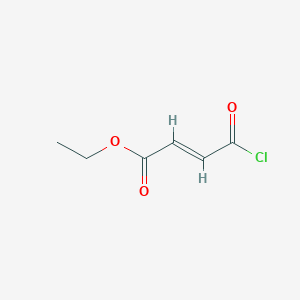
(E)-Ethyl 4-chloro-4-oxobut-2-enoate
Vue d'ensemble
Description
(E)-Ethyl 4-chloro-4-oxobut-2-enoate is a chemical compound that is part of a broader class of organic molecules known for their ester functional group and the presence of a chloro substituent. While the specific compound is not directly described in the provided papers, related compounds with similar structures have been studied, which can give insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials to introduce the desired functional groups and achieve the correct stereochemistry. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, as described in one of the papers, involves reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound to achieve the final product . This process highlights the importance of using appropriate reagents and conditions to obtain the desired ester with the correct configuration.
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-Ethyl 4-chloro-4-oxobut-2-enoate has been determined through various analytical techniques, including X-ray crystallography. For example, the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate shows a significant dihedral angle between the chlorobenzene ring and the ester residue, indicating the spatial arrangement of the molecule . Such structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The reactivity of compounds containing the ester group and additional substituents like chloro and oxo groups can be quite diverse. For instance, ethyl (E)-4,4,4-trifluorobut-2-enoate, a compound with a similar ester group, undergoes regio- and stereospecific cycloaddition reactions with metallo-azomethine ylides to produce trifluoromethylpyrrolidines . This demonstrates the potential of (E)-Ethyl 4-chloro-4-oxobut-2-enoate to participate in various chemical reactions, potentially leading to the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-Ethyl 4-chloro-4-oxobut-2-enoate can be inferred from related compounds. For example, the crystallographic analysis provides insights into the solid-state properties, such as lattice constants and hydrogen bonding patterns . Spectrometric techniques like IR, UV, and NMR are used to characterize the molecular structure and identify functional groups present in the molecule . These properties are essential for understanding the behavior of the compound in different environments and can influence its application in various fields, such as pharmaceuticals or materials science.
Applications De Recherche Scientifique
Crystal Structure Analysis
(E)-Ethyl 4-chloro-4-oxobut-2-enoate has been analyzed for its crystal structure. In one study, the molecule exhibited a significant dihedral angle between its chlorobenzene ring and the least-squares plane of the ethyl ester residue. The study highlighted how molecules of this compound interact within a crystal lattice, forming a supramolecular layer. This insight is crucial for understanding the compound's physical characteristics and potential applications in materials science (Flores et al., 2014).
Enantioselective Synthesis
Research has demonstrated the compound's utility in enantioselective synthesis. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a closely related compound, yielded ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is noteworthy for producing compounds with specific chiral orientations, which is important in the synthesis of pharmaceuticals and other chirally active substances (Meng et al., 2008).
Biocatalysis and Biosynthesis
The compound has been a focus in the field of biocatalysis. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to (S)-4-chloro-3-hydroxybutanoate ester using biocatalysis shows promising potential in the production of chiral drugs. This process emphasizes the role of biocatalysts in achieving high yield and enantioselectivity, essential for producing pharmaceutical intermediates (Ye et al., 2011).
Organocatalysis in Chemical Reactions
Organocatalytic reactions involving (E)-Ethyl 4-chloro-4-oxobut-2-enoate derivatives have been developed to create complex molecular structures with high yield and enantioselectivity. These reactions are critical for the development of new synthetic methodologies in organic chemistry, providing pathways to synthesize novel compounds (Preegel et al., 2015).
Asymmetric Synthesis of Alkaloids
The compound has been used in the asymmetric synthesis of alkaloids, serving as a building block in the construction of chiral compounds. This synthesis method is significant for creating enantiomerically pure substances, which are crucial in medicinal chemistry (Hirai et al., 1992).
Applications in Biodiesel Production
Organotin (IV) complexes involving derivatives of (E)-Ethyl 4-chloro-4-oxobut-2-enoate have been explored for their catalytic potential in biodiesel production. This research highlights the compound's application in developing new catalytic systems for renewable energy sources (Zubair et al., 2019).
Safety And Hazards
“(E)-Ethyl 4-chloro-4-oxobut-2-enoate” is classified as a dangerous substance. It has hazard statements H302, H314, H317, and H334, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
ethyl (E)-4-chloro-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLWXDIGYFPUSK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 4-chloro-4-oxobut-2-enoate | |
CAS RN |
26367-48-6, 66130-92-5 | |
| Record name | ethyl (2E)-4-chloro-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 4-chloro-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



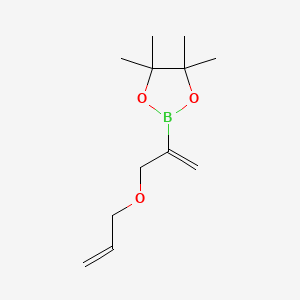
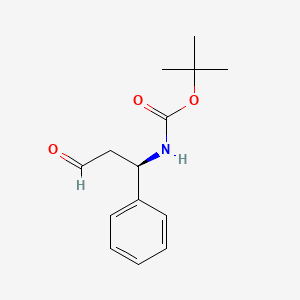
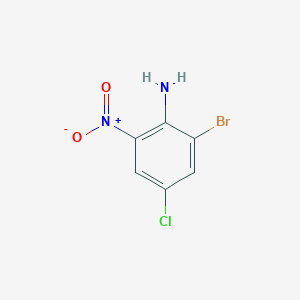
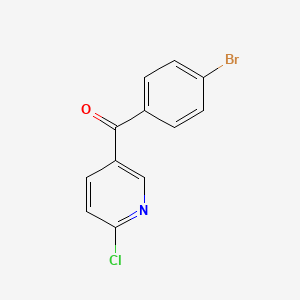
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
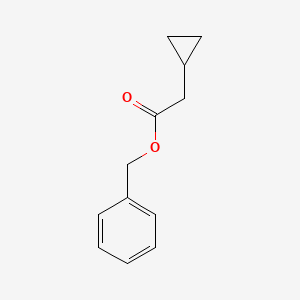
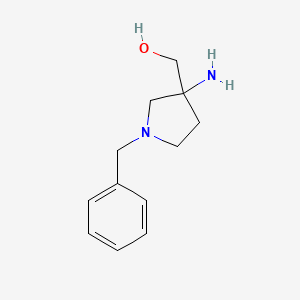
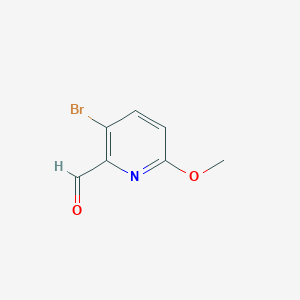
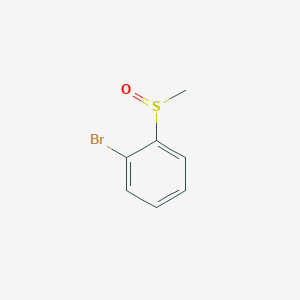
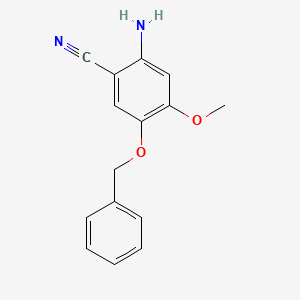
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
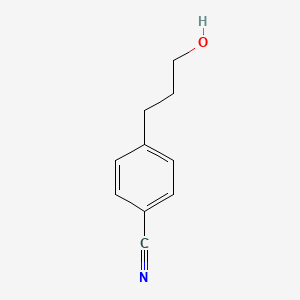
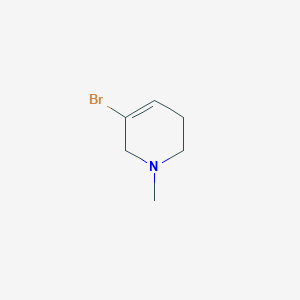
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)